

Torkinib's Selectivity Profile Against PI3K: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Torkinib*

Cat. No.: *B612163*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selectivity profile of **Torkinib** (PP242), a potent and selective inhibitor of the mammalian target of rapamycin (mTOR). **Torkinib** exhibits a high degree of selectivity for mTOR over other members of the phosphoinositide 3-kinase (PI3K) family and the broader protein kinome, making it a valuable tool for studying mTOR signaling and a promising candidate for therapeutic development.

Quantitative Selectivity Profile

Torkinib's inhibitory activity has been quantified against a range of kinases, demonstrating its potent and selective nature. The following tables summarize the half-maximal inhibitory concentration (IC50) values of **Torkinib** against various PI3K isoforms and other selected kinases.

Table 1: **Torkinib** IC50 Values against PI3K Family Kinases

Kinase	IC50
mTOR	8 nM[1][2][3]
mTORC1	30 nM[1][3]
mTORC2	58 nM[1][3]
p110α	1.96 μM[2], 2 μM[1][3]
p110β	2.2 μM[1][2][3]
p110γ	1.27 μM[2], 1.3 μM[1][3]
p110δ	100 nM[1], 102 nM[2]
DNA-PK	408 nM[2], 410 nM[1][3]

Table 2: **Torkinib** IC50 Values against Other Selected Kinases

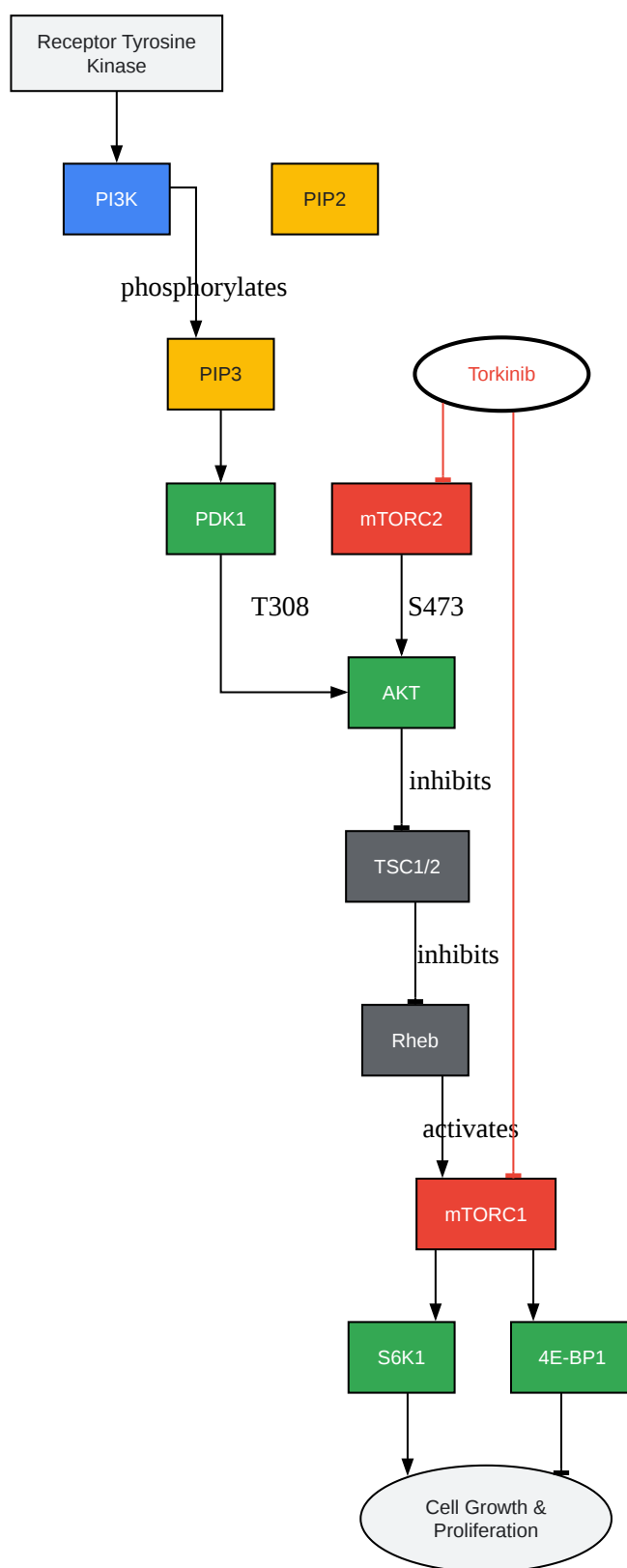
Kinase	IC50
Ret	>90% inhibition at 800 nM[1]
PKCα	49 nM[2], >75% inhibition at 800 nM[1]
PKCβII	>75% inhibition at 800 nM[1]
JAK2 (V617F)	>75% inhibition at 800 nM[1]
Hck	1.2 μM[1][3]
Scr	1.4 μM[1][3]
VEGFR2	1.5 μM[1][3]
Abl	3.6 μM[1][3]
EphB4	3.4 μM[1][3]
EGFR	4.4 μM[1][3]

As the data indicates, **Torkinib** is a highly potent inhibitor of mTOR with an IC50 of 8 nM.[1][2][3] It demonstrates significant selectivity for mTOR over the class I PI3K isoforms p110α,

p110 β , and p110 γ , with IC50 values in the micromolar range.[1][2][3] Notably, **Torkinib** shows higher potency against p110 δ and DNA-PK compared to other PI3K isoforms.[1][2] When screened against a large panel of 219 protein kinases, **Torkinib** displayed remarkable selectivity, inhibiting only a few kinases, such as Ret, PKC α , PKC β II, and JAK2V617F, by more than 75% at a concentration 100-fold greater than its mTOR IC50.[1]

Signaling Pathway Context

Torkinib exerts its effects by directly inhibiting the kinase activity of mTOR, a central regulator of cell growth, proliferation, and survival. mTOR functions within two distinct multiprotein complexes, mTORC1 and mTORC2. **Torkinib** is a dual inhibitor of both mTORC1 and mTORC2.[1][2][3] The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that is often dysregulated in cancer.



[Click to download full resolution via product page](#)

Figure 1: PI3K/AKT/mTOR Signaling Pathway and **Torkinib**'s sites of action.

Experimental Protocols

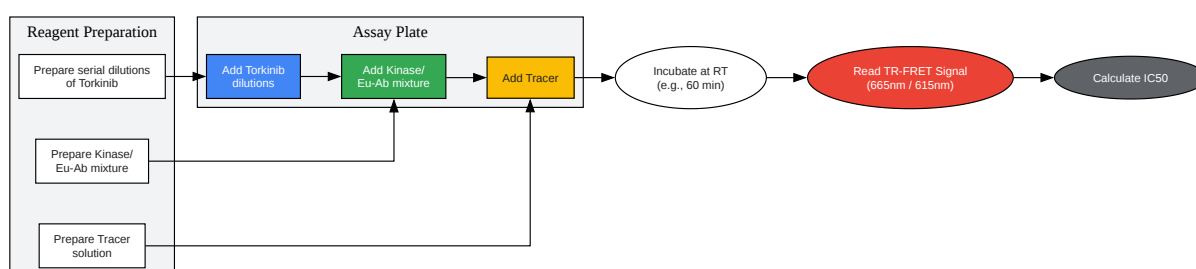
The determination of **Torkinib**'s selectivity profile relies on robust and validated kinase assays. The following sections detail the methodologies for two commonly employed assays.

LanthaScreen™ Eu Kinase Binding Assay

This assay is a fluorescence resonance energy transfer (FRET)-based competition binding assay.[4][5][6]

Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. A europium (Eu)-labeled anti-tag antibody binds to the kinase, and when the Alexa Fluor® 647-labeled tracer is also bound to the kinase, FRET occurs between the Eu-donor and the Alexa Fluor® 647-acceptor.[4][5] An inhibitor competing with the tracer for the ATP binding site will disrupt FRET.[4]

Workflow:



[Click to download full resolution via product page](#)

Figure 2: General workflow for the LanthaScreen™ Eu Kinase Binding Assay.

Detailed Methodology:

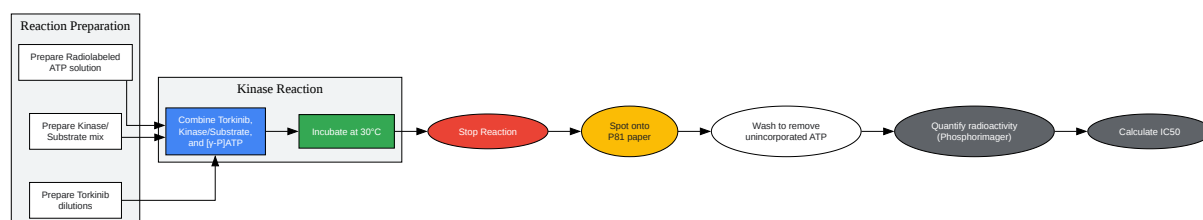
- **Compound Preparation:** A serial dilution of **Torkinib** is prepared in an appropriate buffer, typically containing DMSO.
- **Kinase/Antibody Mixture:** The target kinase and the Eu-labeled anti-tag antibody are mixed in the assay buffer.
- **Assay Assembly:** In a microplate, the **Torkinib** dilutions, the kinase/antibody mixture, and the Alexa Fluor® 647-labeled tracer are added.
- **Incubation:** The plate is incubated at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.^{[4][7]}
- **Signal Detection:** The time-resolved FRET (TR-FRET) signal is read on a plate reader capable of measuring fluorescence at the donor emission wavelength (615 nm) and the acceptor emission wavelength (665 nm).^[7]
- **Data Analysis:** The ratio of the acceptor to donor fluorescence is calculated. The IC₅₀ values are then determined by fitting the data to a sigmoidal dose-response curve.

HotSpot™ Radiometric Kinase Assay

This is a traditional and direct method for measuring kinase activity.^{[8][9]}

Principle: This assay measures the transfer of a radiolabeled phosphate group (from [γ -³²P]ATP or [γ -³³P]ATP) by a kinase to a specific substrate (peptide or protein).^{[2][10]} The amount of incorporated radioactivity is directly proportional to the kinase activity.

Workflow:



[Click to download full resolution via product page](#)

Figure 3: General workflow for the HotSpot™ Radiometric Kinase Assay.

Detailed Methodology:

- **Reaction Setup:** The kinase reaction is assembled in a microplate or tubes containing buffer, the kinase, a specific substrate, and varying concentrations of **Torkinib**.^[2]
- **Initiation:** The reaction is initiated by the addition of [γ -³²P]ATP or [γ -³³P]ATP.^[8]
- **Incubation:** The reaction is incubated at a controlled temperature (e.g., 30°C) for a set period.^[10]
- **Termination:** The reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose filter paper (P81) which binds the phosphorylated substrate.^[10]
- **Washing:** The filter paper is washed extensively to remove unincorporated radiolabeled ATP.^[10]
- **Detection:** The amount of radioactivity incorporated into the substrate on the filter paper is quantified using a phosphorimager or scintillation counter.^{[3][10]}

- Data Analysis: Kinase activity is calculated as a percentage of the control (no inhibitor). IC50 values are determined by plotting the percentage of inhibition against the logarithm of the **Torkinib** concentration and fitting the data to a dose-response curve.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Torkinib | Apoptosis | Mitophagy | mTOR | PI3K | Autophagy | TargetMol [targetmol.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 7. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Torkinib's Selectivity Profile Against PI3K: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612163#torkinib-selectivity-profile-against-pi3k]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com